Ptpn22-IN-1

Overview

Description

PTPN22-IN-1: is a potent inhibitor of protein tyrosine phosphatase non-receptor type 22 (PTPN22). This compound has shown significant potential in augmenting antitumor immune responses and has been studied extensively for its role in immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTPN22-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: PTPN22-IN-1 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives of this compound .

Scientific Research Applications

Case Studies

- Combination Therapy with Anti-PD-1 : A study demonstrated that combining PTPN22 inhibition with anti-PD-1 therapy resulted in significantly greater antitumor efficacy compared to either treatment alone. This highlights the potential for PTPN22-IN-1 to be used in conjunction with existing immunotherapies .

- Genetic Variants and Treatment Response : Research indicated that patients with specific PTPN22 genetic variants showed longer progression-free survival when treated with anti-PD-1 therapies. This suggests that PTPN22 expression levels may serve as predictive biomarkers for immunotherapy responses .

Data Table: Antitumor Efficacy of this compound

Role in Autoimmunity

PTPN22 is implicated in the pathogenesis of several autoimmune diseases due to its role in regulating immune cell activation. The compound's ability to modulate T-cell responses offers potential therapeutic avenues for managing conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Case Studies

- Type 1 Diabetes : In models of type 1 diabetes, inhibition of PTPN22 led to a decrease in disease severity by modulating T-cell responses and promoting regulatory T-cell functions .

- Rheumatoid Arthritis : Studies have shown that targeting PTPN22 can reduce inflammation and joint damage in models of rheumatoid arthritis, indicating its therapeutic potential in chronic inflammatory conditions .

Data Table: Impact of this compound on Autoimmune Conditions

Mechanism of Action

PTPN22-IN-1 exerts its effects by inhibiting the activity of protein tyrosine phosphatase non-receptor type 22. This inhibition leads to the activation of T-cell receptor signaling pathways, enhancing the immune response against tumors. The molecular targets include lymphocyte-specific protein tyrosine kinase (Lck) and Zeta-chain-associated protein kinase-70 (ZAP70), which are key components of the T-cell receptor signaling cascade .

Comparison with Similar Compounds

13-hydroxypiericidin A 10-O-α-D-glucose (1→6)-β-D-glucoside (S18): Another potent inhibitor of PTPN22 with high affinity.

Compound L-1: A small molecule inhibitor of PTPN22 that has shown similar antitumor effects.

Uniqueness: PTPN22-IN-1 is unique in its selectivity and potency, exhibiting greater than 7-10 fold selectivity for PTPN22 over similar phosphatases. This high selectivity makes it a valuable tool in both research and therapeutic applications .

Biological Activity

PTPN22-IN-1 is a small molecule inhibitor targeting the protein tyrosine phosphatase PTPN22, which plays a crucial role in regulating immune responses and has been implicated in various autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on immune cell signaling, and potential therapeutic applications.

Overview of PTPN22

PTPN22 is a non-receptor type protein tyrosine phosphatase that negatively regulates T-cell activation by dephosphorylating key signaling molecules involved in T-cell receptor (TCR) signaling. The most studied variant, R620W, is associated with increased susceptibility to autoimmune conditions such as Type 1 Diabetes (T1D), rheumatoid arthritis, and systemic lupus erythematosus .

This compound inhibits PTPN22 activity, leading to enhanced TCR signaling and T-cell activation. This compound alters the phosphorylation state of several downstream targets, including Lck and ZAP70, thereby promoting T-cell proliferation and cytokine production .

Key Findings on Biological Activity

- Enhanced TCR Signaling : Inhibition of PTPN22 by this compound results in increased phosphorylation of signaling molecules such as Erk and Akt, which are critical for T-cell activation .

- Impact on Autoimmunity : Studies have shown that this compound can mitigate the effects of autoimmune diseases by enhancing the activity of regulatory T cells (Tregs) and reducing the proliferation of autoreactive T cells .

- Oxidative Regulation : The biological activity of PTPN22 is also modulated by oxidative stress. This compound may counteract this regulation by maintaining the phosphatase in an active state during oxidative conditions .

Case Studies

Several studies have explored the effects of this compound on immune responses:

- Type 1 Diabetes (T1D) Model : In NOD mice, treatment with this compound led to a significant reduction in diabetic incidence compared to untreated controls. This suggests that inhibiting PTPN22 may provide a protective effect against T1D by enhancing immune tolerance .

- Rheumatoid Arthritis : In a murine model of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and improved clinical scores. This highlights its potential as a therapeutic agent for managing autoimmune diseases .

- Cancer Immunotherapy : Research indicates that inhibiting PTPN22 can enhance anti-tumor immunity. Mice treated with this compound showed increased infiltration of CD8+ T cells into tumors, leading to reduced tumor growth .

Data Table: Summary of Biological Effects

Properties

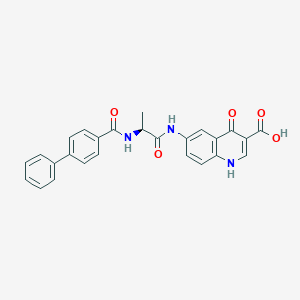

IUPAC Name |

4-oxo-6-[[(2S)-2-[(4-phenylbenzoyl)amino]propanoyl]amino]-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O5/c1-15(28-25(32)18-9-7-17(8-10-18)16-5-3-2-4-6-16)24(31)29-19-11-12-22-20(13-19)23(30)21(14-27-22)26(33)34/h2-15H,1H3,(H,27,30)(H,28,32)(H,29,31)(H,33,34)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKUVBJIDJIKJJ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.